Lanthanum Carbonate

Descripción

Propiedades

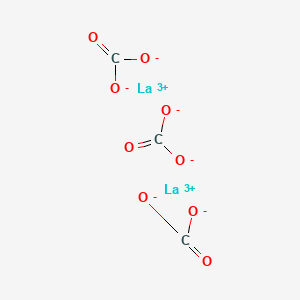

IUPAC Name |

lanthanum(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2La/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPIUJUFIFZSPW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2(CO3)3, C3La2O9 | |

| Record name | Lanthanum carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890512 | |

| Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble., Soluble in acids, Practically insoluble in water | |

| Record name | Lanthanum carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanthanum Carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.6 | |

| Record name | Lanthanum Carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

587-26-8, 183309-52-6 | |

| Record name | Lanthanum carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum carbonate Tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM CARBONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M78EU4V9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lanthanum Carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lanthanum Carbonate

For Researchers, Scientists, and Drug Development Professionals

Lanthanum carbonate (La₂(CO₃)₃) is a well-established phosphate (B84403) binder used in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, which are in turn determined by the synthesis method and subsequent processing. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual workflows to elucidate the experimental processes.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, each yielding materials with distinct characteristics. The most common methods include precipitation, hydrothermal synthesis, and sol-gel techniques.[3]

Precipitation Method

Precipitation is a widely used method for the synthesis of this compound due to its relative simplicity and scalability. This method involves the reaction of a soluble lanthanum salt with a carbonate source in an aqueous solution.

Experimental Protocol:

-

Preparation of Lanthanum Salt Solution: Dissolve a stoichiometric amount of a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), in deionized water. For example, a 0.2 mol/L lanthanum nitrate solution can be prepared by dissolving lanthanum oxide in nitric acid to a pH of 3.

-

Preparation of Carbonate Solution: Prepare a solution of a carbonate source, such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or ammonium (B1175870) bicarbonate (NH₄HCO₃).[4][5] A typical concentration for a sodium bicarbonate solution is 1 mol/L.[6]

-

Precipitation: Add the carbonate solution dropwise to the lanthanum salt solution under constant stirring at a controlled temperature, for instance, below 40°C.[7] The pH of the reaction mixture should be monitored and controlled, often within a range of 6 to 7, to favor the formation of this compound and minimize the generation of lanthanum hydroxide.[4][7]

-

Aging: After the addition of the carbonate solution is complete, continue stirring the resulting slurry for a defined period, for example, 30 minutes to 1 hour, to allow for the crystallization and growth of the this compound particles.[7]

-

Filtration and Washing: The precipitate is then collected by filtration and washed several times with deionized water to remove any unreacted precursors and by-products, such as sodium or ammonium salts.[5][8]

-

Drying: The washed precipitate is dried in an oven at a controlled temperature, for example, 60-80°C, to obtain the final this compound product, often in a hydrated form such as this compound octahydrate (La₂(CO₃)₃·8H₂O) or tetrahydrate (La₂(CO₃)₃·4H₂O).[5][7]

Caption: Workflow for the precipitation synthesis of this compound.

Sonochemical Method

The sonochemical method utilizes ultrasound irradiation to induce the formation of nanoparticles with controlled morphology.[3][9]

Experimental Protocol:

-

Precursor Solutions: Prepare aqueous solutions of a lanthanum salt (e.g., lanthanum acetate) and a carbonate source (e.g., sodium carbonate).[3]

-

Sonication: Mix the precursor solutions and subject the mixture to high-intensity ultrasound irradiation using a sonochemical probe. The sonication time can be varied to influence the particle size and morphology.[3]

-

Separation and Purification: The resulting this compound nanoparticles are then separated by centrifugation or filtration, washed with deionized water and ethanol (B145695) to remove impurities, and dried under vacuum.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to understand its physicochemical properties and ensure its quality for pharmaceutical applications. The primary characterization techniques include X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and phase purity of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered this compound sample is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation with λ = 1.54056 Å) over a specific 2θ range.[10][11]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[4][12] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[10][11]

Quantitative Data from XRD Analysis:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [10] |

| Major Diffraction Peak (2θ) | 29.67° | [10] |

| Miller Indices (hkl) | (103) | [10] |

| Interplanar Spacing (d) | 3 Å | [10] |

| Average Crystallite Size | < 100 nm | [10][11] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound sample, confirming the presence of carbonate ions and water molecules.

Experimental Protocol:

-

Sample Preparation: The this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.[11]

-

Data Acquisition: The pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000–400 cm⁻¹).[11]

-

Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups.

Key FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3600 - 2700 | O-H stretching vibrations of water | [13] |

| ~1629 | H-O-H bending vibration of water | [14] |

| ~1470, ~1337 | Asymmetric stretching of carbonate (CO₃²⁻) | [14][15] |

| ~1090, ~1055 | Symmetric stretching of carbonate (CO₃²⁻) | [16] |

| ~850 | Out-of-plane bending of carbonate (CO₃²⁻) | [4][15] |

| ~668 | La-O lattice vibrations | [17] |

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition behavior of this compound, as well as to determine its water and carbonate content.[18]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (e.g., ~30 mg) is placed in a TGA crucible.[15]

-

Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen) while the change in mass is continuously monitored as a function of temperature.[18]

-

Data Analysis: The resulting TGA curve shows weight loss steps corresponding to the removal of water and the decomposition of carbonate to lanthanum oxide. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss.

Thermal Decomposition Data for this compound Octahydrate:

| Temperature Range (°C) | Weight Loss (%) | Assignment | Reference |

| 30 - 350 | ~24.27 | Loss of eight water molecules | [18][19] |

| 350 - 800 | ~22.0 | Decarboxylation (loss of CO₂) | [18][19] |

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology, particle size, and shape of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: The powdered this compound sample is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Imaging: The sample is scanned with a focused beam of electrons, and the secondary or backscattered electrons are collected to form an image of the surface.[10][11]

Caption: General workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are critical aspects of its development and application as a pharmaceutical agent. The choice of synthesis method significantly influences the material's properties, such as particle size and morphology, which can impact its phosphate-binding capacity and bioavailability. A thorough characterization using techniques like XRD, FTIR, TGA, and SEM is essential to ensure the desired physicochemical properties and quality of the final product. This guide provides the foundational knowledge and detailed protocols for researchers and professionals working in the field of drug development to synthesize and characterize this compound effectively.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2010131255A1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis of morphologically controlled this compound particles using ultrasound irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 11. orientjchem.org [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sphinxsai.com [sphinxsai.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of lanthanum carbonate, a critical phosphate (B84403) binder in the management of hyperphosphatemia. The document details the crystallographic parameters of its common hydrated form, outlines the experimental protocols for its characterization, and illustrates its mechanism of action.

Crystal Structure Data

This compound predominantly exists as a hydrated crystalline solid. The most extensively studied form is the octahydrate (La₂(CO₃)₃·8H₂O). The crystal structure of this compound octahydrate has been determined to be orthorhombic.[1][2]

Crystallographic Data for this compound Octahydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pccn | [1][2] |

| a | 8.984 ± 0.004 Å | |

| b | 9.580 ± 0.004 Å | |

| c | 17.00 ± 0.01 Å | |

| Formula Units (Z) | 4 | |

| Density (observed) | 2.72 ± 0.01 g cm⁻³ at 26°C | |

| Density (calculated) | 2.732 g cm⁻³ |

The structure of La₂(CO₃)₃·8H₂O is characterized as an irregular layer type. The layers are formed by alternating rows of carbonate ions and lanthanum metal ions. The lanthanum ions are found in two distinct ten-coordinate polyhedra, with coordination sites occupied by both water molecules and carbonate ions, which act as bidentate and unidentate ligands. Notably, one-fourth of the water molecules are not directly bound to the metal ions but are situated between these layers, contributing to the overall structure through hydrogen bonding. The average La-O bond length is 2.61 Å, with individual bond distances ranging from 2.52 to 2.74 Å.

Other Hydrated Forms and Related Phases

This compound can exist in various states of hydration, with the general formula La₂(CO₃)₃·xH₂O, where x can range from 0 to 10.[3] A common form for pharmaceutical applications has an average x value between 3 and 5.[3][4] The level of hydration can be determined using techniques such as Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD).[3]

During synthesis or under certain conditions, lanthanum hydroxycarbonate (LaCO₃OH) can form as an impurity.[3][5] This impurity exists in at least two different polymorphic forms (Form I and Form II), each with a distinct X-ray powder diffraction pattern.[3]

Experimental Protocols

The characterization of this compound's crystal structure and the quantification of its various phases rely on several key analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the characterization of this compound and its related phases.[1]

-

Instrumentation: A typical setup involves a powder diffractometer equipped with a goniometer, a copper anode X-ray tube, and a detector. An example is the PANalytical X'Pert PRO diffractometer with an X'celerator detector.[1]

-

Data Collection Parameters:

-

Sample Preparation: Single crystals for analysis should be coated (e.g., with Canada balsam) to prevent water loss during data collection. For powder analysis, the sample is typically ground to a fine powder.

Rietveld Refinement

Rietveld refinement is a powerful method used for the quantitative analysis of crystalline phases in a mixture directly from their powder diffraction patterns.[3][6] It is particularly useful for determining the concentration of impurities, such as lanthanum hydroxycarbonate, in a this compound sample.[3]

-

Principle: The method involves a least-squares refinement of a calculated powder diffraction pattern to match the experimentally observed pattern. The calculated pattern is generated based on the crystal structure models of all phases present in the sample.

-

Application:

-

Obtain a high-quality PXRD pattern of the this compound sample.

-

Obtain reference PXRD patterns for pure samples of the expected phases (e.g., this compound tetrahydrate, lanthanum hydroxycarbonate Form I, and Form II).

-

Perform a Rietveld analysis using specialized software (e.g., MAUD).[7] The analysis fits the full diffraction pattern to determine parameters such as lattice parameters, atomic positions, and the weight percentage of each phase.[6][7]

-

This analysis allows for the accurate quantification of the purity of the this compound and the levels of any crystalline impurities.[3]

-

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal decomposition of this compound and to determine its water content.[1]

-

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.

-

Typical Experimental Conditions:

-

Data Interpretation: The weight loss at different temperatures corresponds to the loss of water molecules and the decomposition of carbonate to lanthanum dioxycarbonate and finally to lanthanum oxide.[1] For this compound octahydrate, the loss of eight water molecules is observed up to about 350°C, followed by decarboxylation at higher temperatures.[1]

Mechanism of Action: Phosphate Binding

This compound's primary therapeutic function is as a phosphate binder in the gastrointestinal tract to treat hyperphosphatemia.[8][9] This is a chemical process rather than a complex biological signaling pathway. The mechanism is illustrated below.

Caption: Phosphate binding mechanism of this compound.

The process begins with the oral administration of this compound. In the acidic environment of the stomach, it dissociates to release lanthanum ions (La³⁺).[9] These highly charged cations then bind with dietary phosphate ions (PO₄³⁻) present in the gastrointestinal tract to form highly insoluble lanthanum phosphate (LaPO₄) complexes.[9] These insoluble complexes are not absorbed into the bloodstream and are subsequently eliminated from the body through fecal excretion.[9] This action effectively reduces the overall absorption of dietary phosphate.

Thermal Decomposition Pathway

The thermal decomposition of this compound octahydrate follows a multi-step process, which can be influenced by the surrounding atmosphere.[1]

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

The Core Mechanism of Lanthanum Carbonate in Phosphate Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthanum carbonate is a potent, non-aluminum, non-calcium phosphate (B84403) binder utilized in the management of hyperphosphatemia, a common and serious complication in patients with chronic kidney disease. Its therapeutic efficacy is rooted in a direct physicochemical interaction within the gastrointestinal tract. This guide provides a detailed examination of the core mechanism of action of this compound, focusing on its phosphate binding properties, the influence of physiological conditions, and the experimental methodologies used to characterize its activity. Quantitative data are presented to offer a comparative perspective against other phosphate binders, and key experimental workflows are detailed to provide a comprehensive technical overview for research and drug development professionals.

Core Mechanism of Action: Physicochemical Interaction

The primary mechanism of this compound as a phosphate binder is a straightforward chemical reaction that occurs within the gastrointestinal (GI) tract. When administered orally with meals, this compound rapidly dissociates in the acidic environment of the stomach.[1] This dissociation releases trivalent lanthanum ions (La³⁺), which are highly electropositive and possess a strong affinity for oxygen-containing anions like phosphate (PO₄³⁻).[1]

The liberated La³⁺ ions then form highly insoluble and stable complexes with dietary phosphate, primarily lanthanum phosphate (LaPO₄).[1] This newly formed lanthanum phosphate is not absorbed by the gastrointestinal mucosa and is subsequently eliminated from the body through feces.[1] This process effectively prevents the absorption of dietary phosphate into the bloodstream, thereby reducing the serum phosphate concentration.

The key attributes contributing to the efficacy of this compound are:

-

High Binding Affinity: Lanthanum ions exhibit a high affinity for phosphate ions, leading to a strong and efficient binding interaction.[1]

-

Formation of Insoluble Precipitate: The resulting lanthanum phosphate complex is highly insoluble across the physiological pH range of the gastrointestinal tract, ensuring its complete excretion.[1][2]

-

Minimal Systemic Absorption: this compound itself has very low systemic absorption, minimizing the potential for systemic toxicity.[3][4]

The overall process can be visualized as a multi-step pathway within the GI tract.

Quantitative Analysis of Phosphate Binding

The efficacy of a phosphate binder is quantitatively assessed by its binding affinity and capacity. In vitro studies are crucial for elucidating these fundamental characteristics.

Binding Affinity and Capacity

The Langmuir isotherm model is commonly used to describe the equilibrium binding of phosphate to a binder. This model provides two key parameters: the equilibrium binding affinity (K₁) and the maximum binding capacity.

| Compound | pH | K₁ (mM⁻¹) | Maximum Adsorption Capacity (mg P/g) | Citation(s) |

| This compound | 3 - 7 | 6.1 ± 1.0 | 112.9 | [1] |

| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 | Not specified in source | [1] |

| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 | Not specified in source | [1] |

K₁ represents the binding affinity. A higher K₁ value indicates a stronger binding interaction.

In Vivo Phosphate Binding Capacity

In vivo studies in healthy volunteers provide an estimation of the intestinal phosphate binding capacity under physiological conditions.

| Phosphate Binder | Daily Dose | Mean Intestinal Phosphate Binding Capacity (mg phosphorus/day) | Citation(s) |

| This compound | 3 g | 236 - 468 | [5] |

Comparative Efficacy with Other Phosphate Binders

Direct comparative studies highlight the relative potency of different phosphate binders.

| Phosphate Binder | Reduction in Urinary Phosphate Excretion (vs. vehicle-treated controls at week 6) | Citation(s) |

| This compound | 96.7% | [6] |

| Aluminum Hydroxide (B78521) | 98.3% | [6] |

| Calcium Carbonate | 71.7% | [6] |

| Sevelamer Hydrochloride | 40.7% | [6] |

Detailed Experimental Protocols

The characterization of this compound's phosphate binding mechanism relies on a series of well-defined in vitro and in vivo experiments.

In Vitro Phosphate Binding Assay (Equilibrium Binding Study)

This protocol is designed to determine the equilibrium binding affinity and capacity of this compound.

Objective: To quantify the amount of phosphate bound by this compound at various phosphate concentrations and pH levels.

Materials:

-

This compound

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) (see section 4.3 for preparation)

-

Centrifuge

-

Spectrophotometer or Ion Chromatograph

Protocol:

-

Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions with varying concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 mM) in either SGF (pH ~1.2-3.0) or SIF (pH ~6.8-7.5).

-

Incubation: Add a fixed amount of this compound (e.g., 100 mg) to a fixed volume (e.g., 50 mL) of each phosphate solution.

-

Equilibration: Incubate the mixtures at 37°C with constant agitation for a predetermined period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the lanthanum phosphate complex and any unbound this compound.

-

Quantification of Unbound Phosphate: Carefully collect the supernatant and measure the concentration of unbound phosphate using a validated analytical method, such as the malachite green colorimetric assay or ion chromatography.

-

Calculation of Bound Phosphate: The amount of phosphate bound to this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

-

Data Analysis: Plot the amount of bound phosphate per unit of binder against the concentration of unbound phosphate. Fit the data to the Langmuir equation to determine the binding affinity (K₁) and maximum binding capacity.

References

- 1. benchchem.com [benchchem.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Clinical pharmacokinetics of the phosphate binder this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a new phosphate binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of the Phosphate Binder, this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lanthanum Carbonate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lanthanum carbonate, a critical active pharmaceutical ingredient for the management of hyperphosphatemia. This document details its mechanism of action, key chemical and physical characteristics, and established experimental protocols for its analysis, presented in a format tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: A Localized Phosphate (B84403) Binder

This compound is a non-calcium, non-aluminum phosphate binder that acts locally within the gastrointestinal (GI) tract.[1][2] Its therapeutic effect is not dependent on systemic absorption. The primary mechanism involves the dissociation of this compound in the acidic environment of the stomach and upper small intestine to release trivalent lanthanum ions (La³⁺).[1][3][4][5][6] These highly charged cations exhibit a strong affinity for dietary phosphate ions (PO₄³⁻), binding with them to form highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[1][4][5] These complexes remain within the GI lumen and are subsequently eliminated from the body through feces, thereby reducing the overall absorption of dietary phosphate.[1][2]

The efficacy of this compound as a phosphate binder is significant across the physiologically relevant pH range of the upper GI tract. In vitro studies have demonstrated that at a pH of 3 to 5, this compound can bind approximately 97% of the available phosphate.[6][7][8]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its formulation, stability, and therapeutic efficacy. Key properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | La₂(CO₃)₃ (anhydrous) | [7][9] |

| Molecular Weight | 457.84 g/mol (anhydrous) | [9][10] |

| Appearance | White to off-white powder | [6][7] |

| Hydration States | Commonly exists as hydrates, e.g., octahydrate (La₂(CO₃)₃·8H₂O) and tetrahydrate (La₂(CO₃)₃·4H₂O) | [11][12][13] |

| Solubility | Practically insoluble in water; soluble in dilute mineral acids with effervescence. | [7][14][15] |

| Hygroscopicity | Hygroscopic | [7][9] |

| Density | 2.6–2.7 g/cm³ (anhydrous) | [7][9] |

| pKa | The pKa values for carbonic acid, from which the carbonate salt is derived, are 6.35 and 10.33. | [14] |

Crystal Structure

This compound can exist in various hydrated forms, with the octahydrate being well-characterized. The crystalline structure is crucial for the stability and dissolution properties of the drug substance.

| Crystal System | Orthorhombic (for Octahydrate) | [11][16] |

| Space Group | Pccn (for Octahydrate) | [11][16] |

| Lattice Parameters (a, b, c) | a = 8.984 Å, b = 9.580 Å, c = 17.00 Å (for Octahydrate) |

Thermal Properties

Thermal analysis is critical for understanding the stability of this compound during manufacturing and storage. Upon heating, it undergoes a multi-step decomposition.

| Thermal Event | Temperature Range (°C) | Description | Reference(s) |

| Dehydration | 30 - 350 | Loss of water molecules (e.g., eight for the octahydrate). | [16] |

| Decarboxylation (Step 1) | 350 - 800 | Initial loss of carbon dioxide to form intermediates such as lanthanum dioxycarbonate (La₂O₂CO₃). | [16] |

| Decomposition (Step 2) | > 800 | Further decomposition to lanthanum oxide (La₂O₃) at higher temperatures. | [16] |

Experimental Protocols

Detailed characterization of this compound is essential for quality control and regulatory compliance. The following sections outline key experimental methodologies.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying the crystalline form and assessing the purity of this compound.

Objective: To confirm the polymorphic form and identify any crystalline impurities, such as lanthanum hydroxycarbonate.

Methodology:

-

Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source.

-

Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: Compare the resulting diffraction pattern with reference patterns from databases (e.g., ICDD) for this compound hydrates and potential impurities.[17]

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content (hydration level) and thermal stability of this compound.

Objective: To quantify the water of hydration and characterize the thermal decomposition profile.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Analysis Conditions: Heat the sample from ambient temperature (e.g., 30 °C) to 900 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative side reactions.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The initial weight loss corresponds to the loss of water, and subsequent weight losses correspond to decarboxylation steps.[16]

In Vitro Dissolution and Phosphate Binding Studies

These studies are crucial for establishing the bioequivalence of generic formulations and for understanding the drug's performance under simulated GI conditions. The following protocol is based on FDA guidance.[18]

Objective: To compare the dissolution and phosphate binding kinetics of a test product against a reference product.

Methodology:

-

Dissolution:

-

Apparatus: USP Apparatus 2 (paddle).

-

Speed: 50 rpm.

-

Media: 900 mL of 0.1 N HCl, pH 3.0 buffer, and pH 5.0 buffer.

-

Temperature: 37 °C.

-

Sampling: Collect samples at multiple time points up to 24 hours.

-

-

Equilibrium Phosphate Binding:

-

Pre-treatment: Dissolve the this compound powder in 0.1 N HCl.

-

pH Adjustment: Adjust the pH to target values (e.g., 1.2, 3.0, 5.0).

-

Phosphate Addition: Add phosphate solutions to achieve a range of final concentrations.

-

Incubation: Incubate at 37 °C until maximum binding is achieved.

-

Analysis: Measure the amount of unbound phosphate to determine the binding capacity.

-

-

Kinetic Phosphate Binding:

-

Procedure: Similar to the equilibrium study, but monitor the amount of bound phosphate as a function of time at specific phosphate concentrations.

-

Sampling: Collect samples at a minimum of 8 time points up to 24 hours.

-

Specific Surface Area (BET)

The specific surface area can influence the dissolution rate and phosphate binding capacity of this compound.

Objective: To measure the specific surface area of the this compound powder.

Methodology:

-

Sample Preparation: Accurately weigh a sufficient amount of the sample into a sample tube.

-

Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed moisture and other volatile impurities. The specific temperature and duration should be optimized to avoid thermal decomposition.

-

Analysis: Perform the analysis using a BET surface area analyzer. The measurement is based on the adsorption of an inert gas (typically nitrogen) at cryogenic temperatures (77 K).

-

Data Analysis: Calculate the specific surface area from the adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.

Particle Size Distribution

Particle size can significantly impact the dissolution rate, palatability, and overall performance of the drug product.

Objective: To determine the particle size distribution of the this compound powder.

Methodology:

-

Method Selection: Choose an appropriate method such as laser diffraction or sieve analysis. Laser diffraction is often preferred for pharmaceutical powders.

-

Sample Dispersion: Disperse the sample in a suitable medium (wet or dry dispersion) to ensure individual particles are measured. For wet dispersion, a non-solvent dispersant should be used.

-

Measurement: Introduce the dispersed sample into the particle size analyzer.

-

Data Analysis: The instrument software will calculate the particle size distribution, typically reported as D10, D50 (median), and D90 values.

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. The outlined experimental protocols serve as a starting point for the comprehensive characterization of this important pharmaceutical compound.

References

- 1. Lanthanum oxide - Wikipedia [en.wikipedia.org]

- 2. Lanthanum Oxide | CAS 1312-81-8 | Lorad Chemical Corporation [loradchemical.com]

- 3. LANTHANUM OXIDE La2O3 - MAVETI [maveti.com]

- 4. medium.com [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. macsenlab.com [macsenlab.com]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound tetrahydrate | C3H8La2O13 | CID 24937227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound octahydrate | C3H16La2O17 | CID 25021823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. researchgate.net [researchgate.net]

- 18. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide on the Thermogravimetric Analysis of Lanthanum Carbonate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O), a compound of significant interest in the pharmaceutical industry as a phosphate (B84403) binder for the treatment of hyperphosphatemia.[1][2] This document details the thermal decomposition pathway, presents quantitative data from experimental studies, and outlines a typical experimental protocol for conducting TGA on this hydrated salt.

Thermal Decomposition Pathway

The thermal decomposition of this compound octahydrate is a multi-step process that involves dehydration followed by decarboxylation. The process can be summarized as follows:

-

Dehydration: The initial stage involves the loss of the eight water molecules of hydration to form anhydrous this compound (La₂(CO₃)₃).

-

Decarboxylation: The anhydrous this compound then undergoes a two-step decarboxylation process. First, it decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃).

-

Final Decomposition: In the final step, the lanthanum dioxycarbonate decomposes to yield the final product, lanthanum oxide (La₂O₃).

This sequential decomposition is crucial for understanding the thermal stability and purity of this compound octahydrate.

Quantitative Thermogravimetric Data

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of this compound octahydrate. The data is compiled from various studies to provide a comparative overview.

Table 1: Thermal Decomposition Stages of this compound Octahydrate

| Stage | Decomposition Reaction | Temperature Range (°C) |

| 1 | La₂(CO₃)₃·8H₂O → La₂(CO₃)₃ + 8H₂O | 30 - 350 |

| 2 | La₂(CO₃)₃ → La₂O₂CO₃ + 2CO₂ | 350 - 575 |

| 3 | La₂O₂CO₃ → La₂O₃ + CO₂ | 575 - 800 |

Table 2: Theoretical and Experimental Mass Loss

| Decomposition Step | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Reference |

| Loss of 8 H₂O | 23.9 | 24.27 | [1][3] |

| Loss of CO₂ (total) | 22.0 | ~22.0 | [1][3] |

| Total Mass Loss | 45.9 | ~46.27 |

Note: Experimental values can vary slightly depending on the specific experimental conditions such as heating rate and atmospheric purity.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a typical experimental protocol for conducting a thermogravimetric analysis of this compound octahydrate.

1. Instrumentation:

-

A calibrated thermogravimetric analyzer (TGA) is required. Models such as the TA Instruments Q5000IR or Mettler Toledo TGA/SDTA 851e are suitable.[3]

-

For evolved gas analysis, the TGA can be coupled to a Fourier Transform Infrared (FTIR) spectrometer.[3]

2. Sample Preparation:

-

Accurately weigh approximately 10-30 mg of the this compound octahydrate sample.[3]

-

Place the sample in an open ceramic or alumina (B75360) pan.[3]

3. TGA Parameters:

-

Purge Gas: Use an inert gas such as dry nitrogen at a flow rate of 25-80 mL/minute to prevent side reactions.[3]

-

Temperature Program:

-

Data Collection: Record the mass of the sample as a function of temperature.

4. Instrument Calibration:

-

Temperature Calibration: Calibrate the instrument using a ferromagnetic material like nickel to determine its Curie point.[3]

-

Weight Calibration: Perform a weight calibration using a standard 100 mg calibrated weight.[3]

5. Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the different decomposition stages and their corresponding temperature ranges.

-

Calculate the percentage mass loss for each stage and compare it with the theoretical values to confirm the stoichiometry of the decomposition reactions.

Visualization of the Decomposition Pathway

The following diagram illustrates the logical workflow of the thermal decomposition of this compound octahydrate.

Caption: Thermal decomposition pathway of this compound octahydrate.

This guide provides a foundational understanding of the thermogravimetric analysis of this compound octahydrate. For more in-depth kinetic studies, techniques such as those described by Ozawa and Friedman can be employed to determine the activation energy of the decomposition steps.[4][5] The presented data and protocols are essential for quality control, stability testing, and formulation development in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Evaluation of the Safety, Efficacy and Tolerability of this compound in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. sklg.cdut.edu.cn [sklg.cdut.edu.cn]

- 5. researchgate.net [researchgate.net]

The Dissolution of Lanthanum Carbonate in Acidic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum carbonate (La₂(CO₃)₃) is a potent, non-aluminum, calcium-free phosphate (B84403) binder utilized in the management of hyperphosphatemia in patients with chronic kidney disease. Its therapeutic efficacy is fundamentally dependent on its solubility in the acidic milieu of the upper gastrointestinal tract. This technical guide provides an in-depth analysis of the dissolution kinetics and mechanism of this compound in acidic solutions, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action in Acidic Environments

This compound is practically insoluble in water but readily dissociates in acidic environments, such as the stomach.[1] The low pH of gastric fluid facilitates the dissolution of this compound, releasing trivalent lanthanum ions (La³⁺).[2] These lanthanum ions then exhibit a high affinity for dietary phosphate, binding to form highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[1][3] This process effectively reduces the systemic absorption of dietary phosphate, which is then excreted in the feces.[1][3] The optimal pH range for phosphate binding by lanthanum ions is between 3 and 5.[2]

The overall chemical reaction can be summarized as follows:

Dissolution: La₂(CO₃)₃(s) + 6H⁺(aq) → 2La³⁺(aq) + 3H₂O(l) + 3CO₂(g)

Phosphate Binding: La³⁺(aq) + PO₄³⁻(aq) → LaPO₄(s)

Quantitative Solubility and Dissolution Data

The solubility and dissolution rate of this compound are critical parameters influencing its phosphate binding capacity. The following tables summarize quantitative data from various in vitro studies.

Table 1: Dissolution of this compound Chewable Tablets in 0.25N Hydrochloric Acid

| Time (minutes) | Dissolution Rate (%) |

| 15 | 55 |

| 30 | 75 |

| 45 | 83 |

| 60 | 87 |

| 90 | 91 |

| 120 | 93 |

Data extracted from a study using a paddle dissolution method at 75 rpm in 1000mL of 0.25N HCl at 37.0°C.

Table 2: Phosphate Binding Capacity of this compound at Different pH Levels

| pH | Phosphate Bound (%) | Molar Excess of Lanthanum |

| 3-5 | ~97% | 2-fold |

| 7 | ~67% | 2-fold |

Data from in vitro studies in simulated gastric fluid.[1]

Table 3: Dissolution Time of this compound in Simulated Gastric Milieu

| Phosphate Binder | Dissolution Time (minutes) |

| This compound | 58 ± 2.4 |

| Sevelamer Carbonate | 12 ± 0.6 |

| Sevelamer Hydrochloride | 10.3 ± 0.8 |

In vitro analysis comparing the dissolution times of different phosphate binders.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's solubility and phosphate binding efficacy.

Protocol 1: In Vitro Dissolution Testing

This protocol is adapted from regulatory guidance for bioequivalence studies.[5]

-

Apparatus: USP Apparatus 2 (paddle method).

-

Dissolution Media:

-

Volume: 900 mL.[5]

-

Temperature: 37°C.[5]

-

Procedure:

-

Place the this compound tablet or powder into the dissolution vessel containing the pre-warmed medium.

-

Begin paddle rotation at the specified speed.

-

Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).[6][7]

-

Filter the samples promptly.

-

Analyze the concentration of dissolved lanthanum using a validated analytical method, such as ion chromatography.[6]

-

Protocol 2: In Vitro Phosphate Equilibrium Binding Study

This protocol assesses the maximum phosphate binding capacity at equilibrium.[5][8]

-

Materials:

-

This compound

-

0.1 N HCl

-

Phosphate standard solutions

-

Buffers for pH adjustment (non-phosphate based)

-

-

Procedure:

-

Incubate the this compound sample in 0.1 N HCl (pH 1.2) until completely dissolved to simulate gastric conditions.[5][8]

-

Adjust the pH of the solution to the target pH (e.g., 3.0 or 5.0) using an appropriate buffer.[5][8]

-

Allow the solution to equilibrate for at least one hour.[5][8]

-

Add phosphate solutions of varying concentrations.

-

Incubate the solutions at 37°C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved.[5][8]

-

Separate the solid lanthanum phosphate precipitate from the solution (e.g., by centrifugation or filtration).

-

Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.

-

Visualizations

Chemical Dissolution and Binding Pathway

Caption: Dissolution of this compound and subsequent phosphate binding.

Experimental Workflow for Solubility Analysis

Caption: Workflow for determining the dissolution rate of this compound.

Conclusion

The solubility of this compound in acidic solutions is a critical determinant of its therapeutic function as a phosphate binder. The dissolution process, which is highly pH-dependent, leads to the release of lanthanum ions that effectively sequester dietary phosphate. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and further investigation of this compound's physicochemical properties.

References

- 1. This compound anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Sevalamer Hydrochloride, Sevelamer Carbonate and this compound: In Vitro and In Vivo Effects on Gastric Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Method for determining dissolution curve of this compound chewable tablets - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN110108832A - A kind of measuring method of this compound chewable tablets dissolution curve - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

lanthanum carbonate CAS number and molecular formula

An In-Depth Technical Guide to Lanthanum Carbonate

For Researchers, Scientists, and Drug Development Professionals

This compound is a well-established, non-aluminum, calcium-free phosphate (B84403) binder utilized in the management of hyperphosphatemia in patients with end-stage renal disease (ESRD).[1][2] Its primary therapeutic action is to reduce the intestinal absorption of dietary phosphate. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental data.

Core Chemical Identifiers

The fundamental chemical identifiers for this compound are detailed below. It is available in both anhydrous and hydrated forms.

| Identifier | Anhydrous this compound | This compound Hydrate |

| CAS Number | 587-26-8 | 54451-24-0 |

| Molecular Formula | La₂(CO₃)₃ | La₂(CO₃)₃·xH₂O |

| Molecular Weight | 457.84 g/mol | 529.9 g/mol (for tetrahydrate) |

Mechanism of Action: Phosphate Binding

The therapeutic effect of this compound is localized to the gastrointestinal tract.[3] Upon oral administration, this compound dissociates in the acidic environment of the stomach to release trivalent lanthanum ions (La³⁺). These ions exhibit a high affinity for dietary phosphate, forming insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[4] These complexes are subsequently excreted in the feces, thereby reducing the net absorption of dietary phosphate and lowering serum phosphate levels.[4]

Caption: Mechanism of action of this compound in the GI tract.

Quantitative Data Summary

In Vitro Phosphate Binding Affinity

This compound demonstrates a high binding affinity for phosphate across a wide pH range, which is a key characteristic for its therapeutic efficacy.

| Compound | pH | Langmuir Equilibrium Binding Affinity (K₁) (mM⁻¹) |

| This compound | 3 - 7 | 6.1 ± 1.0 |

| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |

| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |

Data sourced from in vitro binding studies. A higher K₁ value indicates a stronger binding affinity.[4][5]

Pharmacokinetic Profile

The systemic exposure to lanthanum following oral administration of this compound is very low.

| Parameter | Value |

| Oral Bioavailability | ~0.001% |

| Plasma Protein Binding | >99% |

| Elimination | Predominantly in bile, <2% eliminated by the kidneys |

| Steady-State Free Lanthanum Concentrations | <3 pg/mL |

These properties contribute to a low potential for systemic adverse effects.[3]

Clinical Efficacy: Serum Phosphate Reduction

Clinical trials have consistently demonstrated the efficacy of this compound in reducing serum phosphate levels in patients with ESRD.

| Time Point | Mean Serum Phosphate (mmol/L) |

| Baseline | 2.52 ± 0.68 |

| 6 Months | 1.77 ± 0.55 |

| 3 Years | 1.85 ± 0.49 |

| 5 Years | 1.69 ± 0.38 |

Long-term data from a study of up to 6 years of treatment with this compound monotherapy.[6]

Comparative Clinical Trial Data

In a comparative study with calcium carbonate, this compound showed similar efficacy in controlling serum phosphate with a significantly lower incidence of hypercalcemia.

| Outcome | This compound Group | Calcium Carbonate Group |

| Proportion of patients with controlled phosphate levels (<1.8 mmol/L) | 65.8% | 63.9% |

| Incidence of Hypercalcemia | 0.4% | 20.2% |

Data from a comparative clinical trial.[7]

Experimental Protocols

In Vitro Phosphate Binding Studies

The following protocols are based on FDA guidance for establishing the bioequivalence of this compound products.[8][9]

1. Equilibrium Binding Study

This study determines the maximum phosphate binding capacity at equilibrium.

Caption: Workflow for an in vitro equilibrium binding study.

Methodology:

-

Dissolution: Incubate the this compound powder or crushed tablet in 0.1 N HCl (pH 1.2) medium until it completely dissolves.[8][9]

-

pH Adjustment: Adjust the pH to the target levels (e.g., 3.0 and 5.0).[8][9]

-

Equilibration: Allow the solution to equilibrate for at least one hour.[8][9]

-

Phosphate Addition: Add phosphate solutions to achieve a range of final concentrations (at least eight concentrations are recommended to characterize the binding curve). Monitor and adjust the pH during this step.[8][9]

-

Incubation: Incubate the solutions at 37°C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved.[8][9]

-

Separation and Quantification: Separate the solid lanthanum-phosphate complex from the solution (e.g., by centrifugation or filtration). Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.[4]

2. Kinetic Binding Study

This study assesses the rate at which this compound binds to phosphate.

Caption: Workflow for an in vitro kinetic binding study.

Methodology:

-

Preparation: Prepare this compound solutions at the desired pH levels (e.g., 1.2, 3.0, and 5.0).[8]

-

Phosphate Addition: Add a phosphate solution of a specific concentration (typically, low, medium, and high concentrations from the equilibrium study are used).[8]

-

Incubation and Sampling: Incubate the mixture at 37°C with constant gentle shaking. Collect samples at various time points (at least 8 time points up to 24 hours are recommended) to adequately characterize the binding kinetics.[8]

-

Analysis: For each time point, immediately separate the solid-liquid phases and quantify the unbound phosphate concentration in the supernatant.

-

Data Interpretation: Plot the amount of bound phosphate against time to determine the rate of binding.

Conclusion

This compound is a potent and effective phosphate binder with a well-characterized mechanism of action localized to the gastrointestinal tract. Its high phosphate binding affinity across a physiologically relevant pH range, coupled with minimal systemic absorption, provides a favorable efficacy and safety profile for the management of hyperphosphatemia in patients with ESRD. The experimental protocols detailed herein provide a framework for the continued investigation and development of phosphate-binding therapies.

References

- 1. Safety and effectiveness of this compound for hyperphosphatemia in chronic kidney disease (CKD) patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Evaluation of the Safety, Efficacy and Tolerability of this compound in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of the phosphate binder this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Long-Term Efficacy and Safety Profile of this compound: Results for up to 6 Years of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphate binding therapy in dialysis patients: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Thermal Decomposition of Lanthanum Carbonate to Lanthanum Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lanthanum carbonate, a process of significant interest in materials science and pharmaceutical development. This compound, particularly in its hydrated forms, is a crucial precursor for the synthesis of lanthanum oxide, a material with diverse applications in catalysis, ceramics, and optics. In the pharmaceutical industry, this compound is utilized as a phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with chronic kidney disease. A thorough understanding of its thermal behavior is paramount for quality control, stability studies, and the development of robust manufacturing processes.

Decomposition Pathway and Intermediates

The thermal decomposition of this compound, most commonly studied in the form of this compound octahydrate (La₂(CO₃)₃·8H₂O), is a multi-step process involving dehydration and decarboxylation. The reaction proceeds through the formation of several key intermediates before yielding the final product, lanthanum oxide (La₂O₃). The decomposition pathway is significantly influenced by the surrounding atmosphere, particularly the presence of air versus an inert gas like nitrogen.

The generally accepted decomposition pathway for this compound octahydrate is as follows:

-

Dehydration: The initial stage involves the loss of water molecules to form anhydrous this compound (La₂(CO₃)₃).

-

Formation of Lanthanum Dioxycarbonate: The anhydrous carbonate then decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃), a stable intermediate.[1]

-

Final Decomposition to Lanthanum Oxide: In the final step, lanthanum dioxycarbonate decomposes to lanthanum oxide (La₂O₃) with the release of carbon dioxide.

The nature of the final lanthanum oxide product can vary depending on the atmospheric conditions during the final decomposition stage.[1]

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) is a primary technique for elucidating the quantitative aspects of this compound's thermal decomposition. The following tables summarize the key quantitative data derived from TGA studies.

Table 1: Thermal Decomposition Stages of this compound Octahydrate

| Decomposition Stage | Temperature Range (°C) | Primary Product | Theoretical Weight Loss (%) | Experimental Weight Loss (%) |

| Dehydration | 30 - 350 | Anhydrous this compound (La₂(CO₃)₃) | 23.9 | 24.27[1] |

| Decarboxylation (Step 1) | 350 - 575 | Lanthanum Dioxycarbonate (La₂O₂CO₃) | - | - |

| Decarboxylation (Step 2) | 575 - 800 | Lanthanum Oxide (La₂O₃) | 22.0 (for total CO₂) | - |

Table 2: Influence of Atmosphere on Final Decomposition Product at 900°C

| Atmosphere | Final Product |

| Nitrogen | Hexagonal Lanthanum Oxide (La₂O₃)[1] |

| Air | Lanthanum Trihydroxide (La(OH)₃)[1] |

Experimental Protocols

A combination of analytical techniques is employed to comprehensively study the thermal decomposition of this compound. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

-

Instrument: Mettler Toledo TGA/SDTA 851e module or equivalent.

-

Sample Preparation: 10-15 mg of this compound octahydrate is placed in an open alumina (B75360) pan.[1]

-

Temperature Program: The sample is heated from 30°C to 900°C at a constant heating rate of 10°C/minute.[1]

-

Purge Gas: The experiment is conducted under a stream of nitrogen or air flowing at 80 mL/min.[1]

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The derivative of the weight loss curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Powder X-ray Diffraction (PXRD)

-

Instrument: PANalytical X'Pert PRO diffractometer or equivalent, equipped with a θ/θ goniometer and a Cu-anode X-ray source.

-

Sample Preparation: Samples of this compound are heated isothermally at various temperatures (e.g., 370°C, 575°C, 790°C, and 900°C) under a controlled atmosphere (air or nitrogen).[1] The resulting materials are then analyzed at room temperature.

-

Data Collection: The diffraction patterns are collected over a 2θ range of 2-80° with a step size of 0.03°.[1]

-

Data Analysis: The obtained PXRD patterns are compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present at each temperature.

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Instrument: Bruker Tensor FT-IR spectrometer or equivalent.

-

Sample Preparation: Similar to PXRD, samples are prepared by heating this compound isothermally at different temperatures.[1] The samples are then mixed with KBr and pressed into pellets for analysis.

-

Data Collection: FTIR spectra are recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The presence and disappearance of characteristic absorption bands for water (O-H stretching around 3200-3400 cm⁻¹) and carbonate (C-O stretching around 1337 cm⁻¹ and 850 cm⁻¹) are monitored to follow the dehydration and decarboxylation processes.[1]

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Thermal decomposition pathway of this compound octahydrate.

Caption: Experimental workflow for analyzing thermal decomposition.

References

Spectroscopic Analysis of Lanthanum Carbonate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum carbonate is a phosphate (B84403) binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease. Its efficacy is intrinsically linked to its chemical structure and interaction with phosphate ions in the gastrointestinal tract. A thorough understanding of the physicochemical properties of this compound compounds is therefore crucial for drug development, quality control, and formulation optimization. Spectroscopic techniques offer powerful tools for the detailed characterization of these compounds, providing insights into their molecular structure, composition, and purity. This technical guide provides an in-depth overview of the core spectroscopic methods used in the analysis of this compound, including detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.

Mechanism of Action: Phosphate Binding

This compound exerts its therapeutic effect by binding to dietary phosphate in the gastrointestinal tract.[1][2] This process prevents the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels. The key steps of this mechanism are:

-

Dissociation: In the acidic environment of the stomach, this compound dissociates to release trivalent lanthanum ions (La³⁺).[1][2][3]

-

Phosphate Binding: These highly charged lanthanum ions have a strong affinity for phosphate ions (PO₄³⁻) present in ingested food.[1]

-

Formation of Insoluble Complex: Lanthanum ions and phosphate ions combine to form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes.[1][4]

-

Excretion: The insoluble lanthanum phosphate precipitates and is subsequently excreted from the body in the feces, thereby reducing the net absorption of dietary phosphate.[1][4]

This localized action in the gut minimizes the systemic absorption of lanthanum.[1]

Mechanism of Action of this compound.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a sample, offering a "fingerprint" for the identification and characterization of this compound compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to the vibrations of polar functional groups, making it an excellent tool for identifying the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, as well as water molecules present in different forms of this compound.

Key Spectral Features:

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of the carbonate ion and associated water molecules.

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment |

| ν(O-H) | 3200 - 3600 | Stretching vibrations of water and hydroxyl groups |

| ν₃(CO₃²⁻) - Asymmetric Stretch | ~1380 - 1520 | Asymmetric C-O stretching of the carbonate ion |

| ν₁(CO₃²⁻) - Symmetric Stretch | ~1050 - 1090 | Symmetric C-O stretching of the carbonate ion |

| ν₂(CO₃²⁻) - Out-of-Plane Bend | ~840 - 860 | Out-of-plane bending of the carbonate ion |

| ν₄(CO₃²⁻) - In-Plane Bend | ~680 - 750 | In-plane bending of the carbonate ion |

| La-O Lattice Vibrations | < 700 | Lattice vibrations involving the La-O bond |

Note: The exact peak positions can vary depending on the hydration state and presence of hydroxycarbonate or oxycarbonate species.[5][6]

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of non-polar functional groups and symmetric vibrations. The carbonate ion, being highly symmetric, exhibits strong and characteristic Raman scattering.

Key Spectral Features:

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment |

| ν₁(CO₃²⁻) - Symmetric Stretch | ~1050 - 1090 | Strong, sharp peak for symmetric C-O stretching |

| ν₄(CO₃²⁻) - In-Plane Bend | ~710 - 750 | In-plane bending of the carbonate ion |

| Lattice Modes | < 400 | Lattice vibrations involving the entire crystal structure |

Note: The asymmetric stretching mode (ν₃) is typically weak or inactive in the Raman spectrum of the free carbonate ion but can become active if the symmetry is lowered due to coordination.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for analyzing the surface chemistry of this compound, detecting impurities, and confirming the oxidation state of lanthanum.

Key Spectral Features:

The XPS spectrum of this compound provides characteristic binding energies for the core electrons of lanthanum, carbon, and oxygen.

| Element | Core Level | Binding Energy (eV) Range | Chemical State Information |

| La | 3d₅/₂ | ~835 - 838 | The binding energy and satellite features are indicative of the La(III) oxidation state.[7] |

| La | 3d₃/₂ | ~852 - 855 | Spin-orbit splitting of the La 3d level. |

| O | 1s | ~531 - 533 | Can distinguish between carbonate (O-C=O), hydroxide (B78521) (O-H), and oxide (La-O) species. |

| C | 1s | ~289 - 291 | Characteristic of the carbonate (CO₃²⁻) group. |

Note: Precise binding energies can be influenced by surface charging, which is common in insulating samples like this compound. Proper charge referencing is crucial for accurate analysis.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in solid materials. For this compound, ¹³C and ¹³⁹La ssNMR can provide valuable structural information.

Key Spectral Features:

-

¹³C ssNMR: The ¹³C spectrum of this compound will show a resonance corresponding to the carbonate carbon. The chemical shift and lineshape are sensitive to the local symmetry and coordination environment of the carbonate group. For inorganic carbonates, the isotropic chemical shift typically falls in the range of 165-170 ppm.[8][9]

-

¹³⁹La ssNMR: Lanthanum-139 is a quadrupolar nucleus, which can lead to broad signals in the solid state. However, the chemical shift and quadrupolar coupling constant are highly sensitive to the coordination environment of the lanthanum ion, providing insights into its local structure.

Experimental Protocols

FTIR Spectroscopy

5.1.1. KBr Pellet Transmission Method

This is a traditional and widely used method for obtaining high-quality FTIR spectra of solid samples.

Methodology:

-

Sample Preparation:

-

Dry high-purity potassium bromide (KBr) powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr. The sample-to-KBr ratio should be in the range of 0.5% to 1% by weight.[10]

-

Grind the this compound sample to a fine powder using an agate mortar and pestle.

-

Add the KBr to the mortar and gently but thoroughly mix with the sample powder until a homogeneous mixture is obtained.[11]

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[12] Applying a vacuum to the die during pressing can help to produce a more transparent pellet.

-

Carefully release the pressure and remove the transparent or translucent KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.

-

5.1.2. Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]

-

Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

-

Raman Spectroscopy

Methodology:

-

Sample Preparation:

-

Place a small amount of the this compound powder on a microscope slide or in a sample holder.

-

-

Data Acquisition:

-

Place the sample under the objective of the Raman microscope.

-

Focus the laser onto the sample. A common laser wavelength for inorganic compounds is 532 nm or 785 nm.[14][15] The laser power should be kept low (typically < 10 mW at the sample) to avoid sample degradation.[16]

-

Acquire the Raman spectrum. The acquisition time and number of accumulations will depend on the scattering efficiency of the sample and the sensitivity of the detector. Typical parameters might be an acquisition time of 10-30 seconds with 2-5 accumulations.

-

X-ray Photoelectron Spectroscopy (XPS)

Methodology:

-

Sample Preparation:

-

Mount the this compound powder onto a sample holder using double-sided adhesive carbon tape.

-

Gently press the powder onto the tape to ensure good adhesion and a relatively flat surface.

-

Remove any loose powder to prevent contamination of the vacuum system.

-

-

Data Acquisition:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the La 3d, O 1s, and C 1s regions to determine the chemical states.

-

Use a low-energy electron flood gun to neutralize surface charging.[7][17] The C 1s peak of adventitious carbon at ~284.8 eV is often used for binding energy referencing, although for carbonates, referencing to the carbonate C 1s peak at a known binding energy may be more appropriate after initial calibration.[7]

-

Solid-State NMR Spectroscopy

Methodology:

-

Sample Preparation:

-